1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
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Overview
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzoyl group attached to a thiophene ring, which is further connected to a urea moiety substituted with a chloromethoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the following steps:
Preparation of 5-Benzoylthiophene-2-carbaldehyde: This intermediate can be synthesized by the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 5-Benzoylthiophen-2-ylmethylamine: The aldehyde group of 5-Benzoylthiophene-2-carbaldehyde is reduced to a primary amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Synthesis of this compound: The final compound is obtained by reacting 5-Benzoylthiophen-2-ylmethylamine with 5-Chloro-2-methoxyphenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to its biological effects.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Induction of Apoptosis: The compound could induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-chlorophenyl)urea: Similar structure but lacks the methoxy group.
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-bromo-2-methoxyphenyl)urea: Similar structure with a bromo substituent instead of chloro.
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-hydroxyphenyl)urea: Similar structure with a hydroxy group instead of methoxy.
Uniqueness
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{16}ClN_{2}O_{2}S
- Molecular Weight : 358.85 g/mol
The compound features a urea linkage, a benzoylthiophene moiety, and a chloro-substituted methoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzoylthiophene with appropriate isocyanates or isothiocyanates. The process may include several steps such as:
- Formation of the thiophene derivative.
- Reaction with chloro-substituted methoxyphenyl isocyanate.
- Purification through recrystallization.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. Results indicated significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties in clinical isolates from infected patients, demonstrating effective inhibition against resistant strains of bacteria . This highlights the compound's potential role in treating infections caused by multidrug-resistant organisms.
- Structure-Activity Relationship (SAR) : Research focusing on the SAR revealed that modifications to the chloro and methoxy groups significantly affect biological activity, guiding future synthetic efforts to enhance potency and selectivity .
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-17-9-7-14(21)11-16(17)23-20(25)22-12-15-8-10-18(27-15)19(24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRCJUCRSPALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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